3-Bromo-2'-methylbenzophenone
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Description
3-Bromo-2’-methylbenzophenone is a chemical compound with the CAS Number: 854020-89-6. It has a molecular weight of 275.14 and its IUPAC name is (3-bromophenyl) (2-methylphenyl)methanone .
Molecular Structure Analysis
The InChI code for 3-Bromo-2’-methylbenzophenone is 1S/C14H11BrO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 . This indicates that the molecule consists of a bromophenyl group and a methylphenyl group attached to a carbonyl group.Physical And Chemical Properties Analysis
3-Bromo-2’-methylbenzophenone has a molecular weight of 275.14 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current data.Scientific Research Applications
Chemical Structure and Derivatives
3-Bromo-2'-methylbenzophenone, as part of the bromophenol class, is noted for its structurally diverse derivatives and is a subject of interest in chemical research for their potential applications. Bromophenol derivatives have been studied for their chemical structures and properties. For instance, various bromophenol derivatives were isolated from the red alga Rhodomela confervoides, and their structures were extensively characterized by spectroscopic methods, including IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and single-crystal X-ray structure analysis (Zhao et al., 2004). Similarly, the synthesis and characterization of zinc phthalocyanine derivatives, substituted with bromophenol derivatives, have been explored for their potential applications in photodynamic therapy, demonstrating their usefulness as photosensitizers for the treatment of cancer (Pişkin et al., 2020).
Antioxidant and Antibacterial Activities
The search for natural antioxidants is crucial in food and pharmaceutical industries. Bromophenol derivatives exhibit potent antioxidant activities. Studies show that compounds isolated from Rhodomela confervoides displayed strong scavenging activities, stronger than or comparable to the positive controls butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their potential application as natural antioxidants (Li et al., 2011). Also, some bromophenol derivatives have shown moderate antibacterial activities, adding another layer of potential application in medicinal and health-related fields (Xu et al., 2003).
Anticancer Properties
The exploration of natural compounds for anticancer therapy is a significant field of research. Bromophenol derivatives have been noted for their anticancer properties. Methylated and acetylated derivatives of natural bromophenols were studied and found to have significant antioxidant and anticancer potential, indicating their value in drug development for various diseases (Dong et al., 2022).
properties
IUPAC Name |
(3-bromophenyl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAPASTOMTKIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641765 |
Source
|
Record name | (3-Bromophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2'-methylbenzophenone | |
CAS RN |
854020-89-6 |
Source
|
Record name | (3-Bromophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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